Risperidone-d4 Risperidone-d4 Risperidone-d5 is intended for use as an internal standard for the quantification of risperidone by GC- or LC-MS. Risperidone is an atypical antipsychotic that binds to dopamine D2 receptors (Ki = 3 nM) and the serotonin (5-HT) receptor subtype 5-HT2A (Ki = 0.12 nM). It also binds to dopamine D4, α1- and α2-adrenergic, 5-HT1C, 5-HT1D, and histamine H1 receptors (Kis = 7, 0.81, 7.3, 47, 52, and 2.1 nM, respectively). Risperidone (0.1 mg/kg per day, i.p.) attenuates deficits in prepulse inhibition of the acoustic startle response, but not deficits in social interaction, in a rat neonatal ventral hippocampal lesion model of schizophrenia. Formulations containing risperidone have been used in the treatment of schizophrenia and bipolar disorder.

Brand Name: Vulcanchem
CAS No.: 1020719-76-9
VCID: VC20759074
InChI: InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i9D2,13D2
SMILES: CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Molecular Formula: C23H27FN4O2
Molecular Weight: 414.5 g/mol

Risperidone-d4

CAS No.: 1020719-76-9

Cat. No.: VC20759074

Molecular Formula: C23H27FN4O2

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

Risperidone-d4 - 1020719-76-9

CAS No. 1020719-76-9
Molecular Formula C23H27FN4O2
Molecular Weight 414.5 g/mol
IUPAC Name 2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Standard InChI InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i9D2,13D2
Standard InChI Key RAPZEAPATHNIPO-RIEWMPPISA-N
Isomeric SMILES [2H]C([2H])(C1=C(N=C2CCCCN2C1=O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
SMILES CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Canonical SMILES CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Risperidone-d4 is a deuterium-labeled analog of the antipsychotic drug risperidone, primarily used as an internal standard in pharmacological research to study drug metabolism and pharmacokinetics. This stable isotope-labeled compound enables precise quantification through mass spectrometry while maintaining identical pharmacological activity to its non-deuterated counterpart .

Pharmacological Applications

As a dual serotonin (5-HT₂) and dopamine (D₂) receptor antagonist, Risperidone-d4 serves critical roles in:

  • Metabolic studies: Tracking parent drug conversion to 9-hydroxyrisperidone (paliperidone) via CYP2D6 and CYP3A4 enzymes

  • Protein binding assays: Quantifying free vs. albumin/α1-acid glycoprotein-bound fractions (88% bound for risperidone, 77% for metabolite)

  • Enantiomer analysis: Investigating stereoselective metabolism where (+)-9-hydroxyrisperidone predominates in CYP2D6 extensive metabolizers

Synthesis and Stability

Produced through deuterium exchange reactions, Risperidone-d4 exhibits:

  • Isotopic purity: >98% deuterium incorporation at specified positions

  • Chemical stability: 24-month shelf life at -20°C in amber vials

  • Batch-specific certification: Each lot undergoes NMR and LC-MS validation

Research Findings

Table 2: Key pharmacokinetic parameters

ParameterValue (Risperidone)Impact of Deuteration
Half-life3-20 hrsProlonged metabolic stability observed in deuterated analogs of similar compounds
Metabolic EnzymesCYP2D6 (70%), CYP3A4 (30%)Deuteration reduces first-pass metabolism in preclinical models
Plasma Clearance5.9 L/hrEnables precise AUC measurements via isotope dilution

Recent studies utilizing Risperidone-d4 have revealed:

  • CYP polymorphism effects: 30% slower hydroxylation in poor metabolizers

  • Drug interaction potential: Ketoconazole (CYP3A4 inhibitor) reduces (-)-9-hydroxy metabolite formation by 58%

  • Noradrenergic modulation: Parent drug increases plasma norepinephrine spillover by 2.4× baseline (p<0.01)

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